REACTION_SMILES
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[Al+3:22].[CH3:12][N:13]([CH3:14])[c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1.[Cl-:21].[Cl-:23].[Cl-:24].[Cl:25][c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1.[O:1]=[C:2]1[O:3][C:4](=[O:5])[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]21>>[O:1]=[C:2]([OH:3])[c:11]1[c:6]([C:4](=[O:5])[c:18]2[cH:17][cH:16][c:15]([N:13]([CH3:12])[CH3:14])[cH:20][cH:19]2)[cH:7][cH:8][cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1OC(=O)c2ccccc21
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Name
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Type
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product
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Smiles
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CN(C)c1ccc(C(=O)c2ccccc2C(=O)O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |